molecular formula C6H12ClNO3 B13489090 rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride

rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride

Cat. No.: B13489090
M. Wt: 181.62 g/mol
InChI Key: OOEOIJKAFBRTBS-TYSVMGFPSA-N
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Description

rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride is a chiral pyrrolidine derivative with a hydroxyl group at the 4-position and an acetic acid moiety attached to the 3-position of the pyrrolidine ring. The compound exists as a racemic mixture of enantiomers, and its hydrochloride salt form enhances solubility and stability for research applications. It is cataloged under CAS 2219379-62-9 and is primarily utilized as a building block in medicinal chemistry and organic synthesis . Suppliers such as Enamine Ltd. and CymitQuimica offer the compound in quantities ranging from 100 mg to 10 g, with prices varying based on scale . Key structural features include:

  • Pyrrolidine core: A five-membered saturated ring with nitrogen.
  • Hydroxyl group: At the 4-position, contributing to hydrogen-bonding interactions.
  • Acetic acid side chain: Provides a carboxylic acid functional group for further derivatization.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c8-5-3-7-2-4(5)1-6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1

InChI Key

OOEOIJKAFBRTBS-TYSVMGFPSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)CC(=O)O.Cl

Canonical SMILES

C1C(C(CN1)O)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include acids, bases, and solvents.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride is compared to analogs with modifications in the pyrrolidine ring, substituents, or functional groups.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents/Modifications Key Differences Applications/Suppliers
This compound 2219379-62-9 -OH at C4, -CH2COOH at C3 Reference compound Research building block (Enamine Ltd., CymitQuimica)
rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans 2126143-15-3 -CH3 at C4 (vs. -OH) Reduced polarity; altered steric effects Intermediate in drug synthesis (ChemBK)
rac-(3R,4S)-1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride 2044705-84-0 -Benzyl at N1, pyridinyl at C4 Aromatic substituents enhance π-π interactions Pharmaceutical R&D
rac-tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate N/A (see ) -tert-butyl carbamate at N1, -NHCH3 at C4 Protected amine; increased lipophilicity Peptide mimetics

Functional Group Impact

  • Hydroxyl vs.
  • Aromatic vs. Aliphatic Substituents : The benzyl and pyridinyl groups in CAS 2044705-84-0 introduce aromaticity, likely enhancing binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid in the target compound allows for direct conjugation, whereas esterified analogs (e.g., rac-methyl derivatives in ) require hydrolysis for activation .

Stereochemical Considerations

The (3R,4S) configuration of the target compound distinguishes it from diastereomers such as (3R,4R)-configured analogs.

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s carboxylic acid group enables facile amide or ester formation, as evidenced by its use in multi-step syntheses (e.g., coupling with amines or alcohols) .
  • Stability and Storage : Unlike some analogs requiring低温 storage, the hydrochloride salt form of the target compound remains stable at room temperature, simplifying handling .
  • Commercial Demand : Suppliers highlight its popularity in fragment-based drug discovery, with pricing reflecting high purity (≥95%) and scalability .

Biological Activity

rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

  • Chemical Formula : C₆H₈ClN₃O₃
  • Molecular Weight : 197.59 g/mol
  • CAS Number : 2241142-09-4

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have focused on the compound's efficacy against various cancer cell lines. For instance, a study utilizing the A549 human lung adenocarcinoma model demonstrated that the compound exhibited structure-dependent anticancer activity. The following table summarizes the findings related to its anticancer effects:

CompoundCell LineViability (%)Remarks
rac-2A54978–86Weak anticancer activity
Hydrazone 4A549Not specifiedNo significant enhancement in activity
Compound 6A54964Enhanced anticancer activity
Compound 8A549Significantly lower than 78%Most potent among tested compounds

The study indicated that while some derivatives showed promising results, others exhibited weak or no activity against cancer cells. Notably, compounds with specific substitutions on the phenyl ring demonstrated enhanced efficacy, suggesting that structural modifications can significantly influence biological outcomes .

Antimicrobial Activity

The antimicrobial potential of this compound was also explored against multidrug-resistant pathogens. The compound was tested against various strains, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

These studies revealed that certain derivatives of the compound exhibited significant antimicrobial properties, particularly against resistant strains. The following table outlines the observed antimicrobial effects:

PathogenActivity Observed
Klebsiella pneumoniaeModerate sensitivity
Escherichia coliHigh sensitivity
Pseudomonas aeruginosaVariable sensitivity
Staphylococcus aureusModerate resistance

The results suggest that structural variations in the compound can lead to differing levels of antimicrobial efficacy, highlighting the importance of further exploration into its chemical modifications for enhanced therapeutic applications .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • In a controlled experiment, rac-2 was administered to A549 cells at a concentration of 100 µM for 24 hours. Post-treatment viability was assessed using an MTT assay. Results indicated that while some compounds derived from rac-2 showed reduced viability in cancer cells, they also exhibited cytotoxicity towards non-cancerous cells .
  • Antimicrobial Screening :
    • Compounds derived from rac-2 were screened against clinically significant pathogens. The results indicated that modifications such as phenyl substitutions improved antimicrobial activity against resistant strains of bacteria .

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